6,7-diethoxy-4-(2-methylphenyl)-3,4-dihydroquinolin-2(1H)-one
Overview
Description
6,7-Diethoxy-4-(2-methylphenyl)-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with ethoxy groups at the 6 and 7 positions, a 2-methylphenyl group at the 4 position, and a dihydroquinolinone moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-diethoxy-4-(2-methylphenyl)-3,4-dihydroquinolin-2(1H)-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 6,7-diethoxy-3,4-dihydroquinoline with 2-methylbenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or xylene, and the mixture is heated to reflux to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Diethoxy-4-(2-methylphenyl)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the dihydroquinolinone moiety to a fully saturated quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups into the aromatic ring or the quinoline core.
Scientific Research Applications
6,7-Diethoxy-4-(2-methylphenyl)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6,7-diethoxy-4-(2-methylphenyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-4-(2-methylphenyl)-3,4-dihydroquinolin-2(1H)-one
- 6,7-Diethoxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one
- 6,7-Diethoxy-4-(2-chlorophenyl)-3,4-dihydroquinolin-2(1H)-one
Uniqueness
6,7-Diethoxy-4-(2-methylphenyl)-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of ethoxy groups at the 6 and 7 positions, which can influence its chemical reactivity and biological activity. The 2-methylphenyl group at the 4 position also contributes to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
6,7-diethoxy-4-(2-methylphenyl)-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-4-23-18-10-16-15(14-9-7-6-8-13(14)3)11-20(22)21-17(16)12-19(18)24-5-2/h6-10,12,15H,4-5,11H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPUXRNDOTWCNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC=CC=C3C)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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